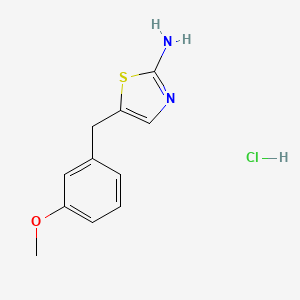

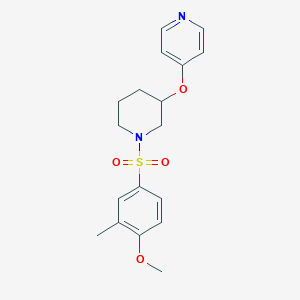

4-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as MPP and is known for its ability to interact with various biochemical pathways in the body. In

Scientific Research Applications

Catalysis and Organic Synthesis

The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids as catalysts. For instance, 1,3-bis(carboxymethyl)imidazolium chloride has been employed as a catalyst for the Michael addition of N-heterocycles to chalcones. This methodology was applied to prepare the bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield .

Neuronal Nicotinic Acetylcholine Receptors (NNRs) Ligands

4-Methoxypyridine serves as a starting reagent for the construction of dihydropyridin-4-ones, which can act as potential ligands for NNRs. These receptors play crucial roles in neurotransmission and are relevant in neurological research .

Anti-HIV and Anticancer Activities

Heterocycles based on the 1,2,3-triazole moiety have demonstrated anti-HIV, antiviral, antibacterial, and anticancer properties. The synthesis of 1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine derivatives from 4-methoxypyridine highlights their potential in drug development .

Aza-Michael Reaction

The aza-Michael reaction, a powerful synthetic tool, provides access to β-aminocarbonyl derivatives. Compounds like 4-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine can be synthesized efficiently using this method .

Stable Nitrogen-Containing Heteroarenes

Nitrogen-containing heteroarenes are prevalent in natural products and synthetic compounds. Triazole derivatives, including 4-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine, exhibit stability and the ability to bind to “privileged structures” through hydrogen bonding .

Mechanism of Action

Target of Action

The primary target of 4-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine is Melanopsin (OPN4) . OPN4 is a type of photopigment found in a small subset of retinal ganglion cells in the mammalian retina, known as intrinsically photosensitive retinal ganglion cells (ipRGCs) .

Mode of Action

4-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine acts as a selective antagonist for Melanopsin (OPN4) . As an antagonist, it binds to the OPN4 receptor and blocks its activation, thereby inhibiting the physiological response that would normally be triggered by the activation of these receptors .

properties

IUPAC Name |

4-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-3-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S/c1-14-12-17(5-6-18(14)23-2)25(21,22)20-11-3-4-16(13-20)24-15-7-9-19-10-8-15/h5-10,12,16H,3-4,11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHWSDDDMAFOLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)OC3=CC=NC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[2-(4-bromophenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2435237.png)

![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2435238.png)

![Ethyl ({3-cyano-6-methyl-5-[(2-methylphenyl)carbamoyl]-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2435239.png)

![2-([1,1'-Biphenyl]-4-yl)-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2435240.png)

![(2-(3-chlorophenyl)-4-((4-fluorobenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2435243.png)

![N-(3-hydroxypropyl)-4-({[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}methyl)benzamide](/img/structure/B2435244.png)

![N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2435246.png)